
1,2-Dimyristoyl-sn-glycero-3-phosphocholine-d13
Overview
Description
1,2-Dimyristoyl-sn-glycero-3-phosphocholine-d13 is a synthetic phospholipid commonly used in scientific research. It is a deuterated form of 1,2-Dimyristoyl-sn-glycero-3-phosphocholine, which means that some of the hydrogen atoms in the molecule are replaced with deuterium, a stable isotope of hydrogen. This compound is particularly useful in studies involving lipid bilayers, membrane proteins, and drug delivery systems due to its structural similarity to natural phospholipids .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dimyristoyl-sn-glycero-3-phosphocholine-d13 can be synthesized using Steglich esterification. This method involves the reaction of sn-glycero-3-phosphocholine with myristic acid in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent such as N,N-dimethylformamide (DMF) at room temperature .
Industrial Production Methods
For industrial-scale production, the synthesis of this compound may involve more cost-effective and scalable methods. One such method includes the use of column chromatography for purification, followed by recrystallization from solvents like ethyl acetate and acetone to achieve high purity .
Chemical Reactions Analysis
Types of Reactions
1,2-Dimyristoyl-sn-glycero-3-phosphocholine-d13 primarily undergoes reactions typical of phospholipids, including hydrolysis, oxidation, and substitution reactions.
Common Reagents and Conditions
Hydrolysis: This reaction can be catalyzed by acids or bases, leading to the breakdown of the ester bonds in the molecule.
Oxidation: Oxidizing agents such as hydrogen peroxide can be used to oxidize the fatty acid chains.
Substitution: Nucleophilic substitution reactions can occur at the phosphate group, often facilitated by nucleophiles like hydroxide ions.
Major Products
Hydrolysis: Produces glycerophosphocholine and myristic acid.
Oxidation: Leads to the formation of oxidized fatty acids and other oxidative by-products.
Substitution: Results in modified phospholipids with different functional groups attached to the phosphate moiety
Scientific Research Applications
Chemistry
- Lipid Bilayer Studies : DMPC-d13 is used to investigate the properties of lipid bilayers, including phase transitions and permeability. Its deuterated nature allows researchers to track molecular movements and interactions within membranes using NMR techniques .
Biology
- Membrane Protein Interactions : The compound aids in elucidating the interactions between lipids and membrane proteins. Studies have shown that DMPC-d13 can stabilize protein structures in lipid environments, facilitating the understanding of protein folding and function within cellular membranes .
Medicine
- Drug Delivery Systems : DMPC-d13 is employed in developing liposomes for targeted drug delivery. Its ability to form stable lipid bilayers makes it ideal for encapsulating therapeutic agents, enhancing their bioavailability and targeting specific tissues or organs. Research indicates that formulations using DMPC-d13 show improved stability and controlled release profiles compared to non-deuterated counterparts .
Industry
- Emulsifier in Food and Pharmaceuticals : The compound is recognized for its emulsifying properties, making it suitable for stabilizing emulsions in food products and pharmaceutical formulations. Recent studies highlight its effectiveness in maintaining emulsion stability over extended periods, thus broadening its application scope in industrial settings .
Case Study 1: Lipid Bilayer Dynamics
A study investigated the dynamics of DMPC-d13 in lipid bilayers using advanced NMR techniques. The results demonstrated that the incorporation of deuterated lipids significantly affected the fluidity and phase behavior of the membranes, providing insights into the fundamental mechanisms governing membrane dynamics.
Case Study 2: Drug Delivery Efficiency
In a comparative analysis of drug delivery systems utilizing DMPC-d13 versus traditional lipids, researchers found that DMPC-d13-based liposomes exhibited enhanced encapsulation efficiency and stability under physiological conditions. This study underscores the compound's potential in formulating more effective drug delivery vehicles .
Mechanism of Action
The mechanism by which 1,2-Dimyristoyl-sn-glycero-3-phosphocholine-d13 exerts its effects is primarily through its incorporation into lipid bilayers. The deuterated form allows for detailed studies using techniques like nuclear magnetic resonance (NMR) spectroscopy. The compound interacts with membrane proteins and other lipids, affecting membrane fluidity and permeability. This interaction is crucial for its role in drug delivery, where it helps in the encapsulation and controlled release of therapeutic agents .
Comparison with Similar Compounds
1,2-Dimyristoyl-sn-glycero-3-phosphocholine-d13 is unique due to its deuterated nature, which provides advantages in spectroscopic studies. Similar compounds include:
1,2-Dimyristoyl-sn-glycero-3-phosphocholine: The non-deuterated form, commonly used in lipid bilayer studies.
1,2-Dimyristoyl-sn-glycero-3-phosphoethanolamine: Another phospholipid used in membrane studies, differing in the head group.
1,2-Dioleoyl-sn-glycero-3-phosphocholine: Contains unsaturated fatty acid chains, affecting membrane fluidity differently compared to the saturated chains in this compound .
Biological Activity
1,2-Dimyristoyl-sn-glycero-3-phosphocholine-d13 (DMPC-d13) is a deuterated form of 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC), a synthetic phospholipid widely used in biochemistry and pharmaceutical applications. This compound serves as a critical component in the formation of lipid bilayers and liposomes, which are essential for drug delivery systems and membrane studies.
- Molecular Formula : C₃₆H₇₂NO₈P
- Molecular Weight : 677.932 g/mol
- Melting Point : 130°C to 139°C
- Boiling Point : >300°C
- CAS Number : 326495-28-7
Structure
DMPC-d13 features two myristoyl (C14) fatty acid chains attached to a glycerol backbone, with a phosphorylcholine head group. The deuteration at specific positions enhances its utility in NMR spectroscopy, allowing for detailed studies of lipid dynamics.
The biological activity of DMPC-d13 primarily revolves around its role in membrane structure and function. As an amphiphilic molecule, it integrates into lipid bilayers, influencing membrane fluidity and permeability. This property is crucial for various cellular processes, including:
- Membrane Dynamics : DMPC-d13 affects the phase behavior of lipid membranes, transitioning between different states (liquid-crystalline and gel phases) depending on temperature.
- Drug Delivery : Its ability to form stable liposomes makes it an effective carrier for hydrophobic drugs, enhancing bioavailability and targeted delivery .
Emulsifying Properties
Recent studies have highlighted DMPC-d13's potential as an emulsifier in food science and pharmaceuticals. It has been shown to stabilize oil-in-water emulsions, improving the delivery of bioactive compounds during digestion. The emulsifying performance is influenced by its molecular structure and the presence of other phospholipids .
Case Studies
- Neurotherapy Applications :
- Lipid Bilayer Studies :
Comparative Analysis with Other Phospholipids
Compound Name | Molecular Weight | Melting Point | Applications |
---|---|---|---|
DMPC | 677.932 g/mol | 130°C - 139°C | Liposomes, drug delivery |
DPPC | 734.020 g/mol | 41°C | Lung surfactant |
DSPC | 790.052 g/mol | 55°C | Vaccine adjuvant |
This table illustrates how DMPC compares with other phospholipids like dipalmitoylphosphatidylcholine (DPPC) and distearoylphosphatidylcholine (DSPC) regarding their physical properties and applications.
Properties
IUPAC Name |
[(2R)-2,3-di(tetradecanoyloxy)propyl] [1,1,2,2-tetradeuterio-2-[tris(trideuteriomethyl)azaniumyl]ethyl] phosphate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H72NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-35(38)42-32-34(33-44-46(40,41)43-31-30-37(3,4)5)45-36(39)29-27-25-23-21-19-17-15-13-11-9-7-2/h34H,6-33H2,1-5H3/t34-/m1/s1/i3D3,4D3,5D3,30D2,31D2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CITHEXJVPOWHKC-ABPAQVLFSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])[N+](C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])C([2H])([2H])OP(=O)([O-])OC[C@@H](COC(=O)CCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H72NO8P | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001100720 | |
Record name | 3,5,9-Trioxa-4-phosphatricosan-1,1,2,2-d4-1-aminium, 4-hydroxy-N,N,N-tri(methyl-d3)-10-oxo-7-[(1-oxotetradecyl)oxy]-, inner salt, 4-oxide, (7R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001100720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
691.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
326495-28-7 | |
Record name | 3,5,9-Trioxa-4-phosphatricosan-1,1,2,2-d4-1-aminium, 4-hydroxy-N,N,N-tri(methyl-d3)-10-oxo-7-[(1-oxotetradecyl)oxy]-, inner salt, 4-oxide, (7R)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=326495-28-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5,9-Trioxa-4-phosphatricosan-1,1,2,2-d4-1-aminium, 4-hydroxy-N,N,N-tri(methyl-d3)-10-oxo-7-[(1-oxotetradecyl)oxy]-, inner salt, 4-oxide, (7R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001100720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.